molecular formula C13H21NO3 B2538988 tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2193058-60-3

tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2538988
CAS No.: 2193058-60-3
M. Wt: 239.315
InChI Key: YEYQQSKNVDWVFO-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-6-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the necessary stereochemical information .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Conversion to tert-butyl 5-carboxy-6-azabicyclo[3.2.1]octane-6-carboxylate.

    Reduction: Formation of tert-butyl 5-hydroxymethyl-6-azabicyclo[3.2.1]octane-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-6-azabicyclo[32 its structure suggests that it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity . The formyl group and the bicyclic core may play crucial roles in these interactions.

Comparison with Similar Compounds

  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester, which provide distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10-5-4-6-13(14,7-10)9-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQQSKNVDWVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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